molecular formula C13H9NO5 B6401807 2-Hydroxy-4-(3-nitrophenyl)benzoic acid CAS No. 1261891-65-9

2-Hydroxy-4-(3-nitrophenyl)benzoic acid

Cat. No.: B6401807
CAS No.: 1261891-65-9
M. Wt: 259.21 g/mol
InChI Key: NHFUIUSOSAKBDN-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-nitrophenyl)benzoic acid is a research chemical with the molecular formula C13H9NO5 and a molecular weight of 259.21 g/mol . This compound is characterized by the presence of a hydroxyl group and a nitro group attached to a benzoic acid core, making it a valuable compound for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(3-nitrophenyl)benzoic acid typically involves the nitration of a suitable precursor, such as 2-hydroxybenzoic acid, followed by further functionalization to introduce the nitrophenyl group. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure selective nitration .

Industrial Production Methods: Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-4-(3-nitrophenyl)benzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and nitro groups play crucial roles in its binding affinity and reactivity. The compound can undergo redox reactions, influencing cellular pathways and modulating biological activities .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-4-(3-nitrophenyl)benzoic acid is unique due to the presence of both hydroxyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications .

Properties

IUPAC Name

2-hydroxy-4-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(6-8)14(18)19/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFUIUSOSAKBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690048
Record name 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-65-9
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-hydroxy-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261891-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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